5-Chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
5-Chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyrrole ring, and is substituted with chlorine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes under specific conditions . The reaction is carried out at elevated temperatures, typically around 50°C, to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The presence of chlorine and fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different substituents, while oxidation and reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
5-Chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes and receptors.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. In the context of cancer research, it acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting FGFRs, the compound can induce apoptosis (programmed cell death) and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Indole Derivatives: Indoles are another class of heterocyclic compounds with biological significance and structural similarities to pyrrolopyridines.
Uniqueness
The uniqueness of 5-Chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research and drug development .
Properties
Molecular Formula |
C9H6ClFN2O2 |
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Molecular Weight |
228.61 g/mol |
IUPAC Name |
5-chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H6ClFN2O2/c1-3-6(10)7(11)4-2-5(9(14)15)13-8(4)12-3/h2H,1H3,(H,12,13)(H,14,15) |
InChI Key |
OCCKBFJWIBUDOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C=C(NC2=N1)C(=O)O)F)Cl |
Origin of Product |
United States |
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